molecular formula C23H18FN3O3S B2420740 N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 421593-22-8

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2420740
CAS RN: 421593-22-8
M. Wt: 435.47
InChI Key: MYHUGNXGEZWOFW-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C23H18FN3O3S and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications

  • Imaging and Diagnostic Applications :

    • Gefitinib, a derivative of quinazoline, has been synthesized for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography. This could be useful in diagnosing and studying various cancers (Holt et al., 2006).
  • Synthesis of Novel Compounds :

    • Research has been conducted on synthesizing novel compounds like [1,2,3]Triazolo[1,5-a]quinoline, which could have potential applications in the development of new pharmaceuticals or materials (Pokhodylo & Obushak, 2019).
  • Inhibitors for Cancer Treatment :

    • Derivatives of quinazoline have been identified as potent and selective Met kinase inhibitors. These compounds have shown efficacy in tumor models and have been advanced into clinical trials, highlighting their potential in cancer treatment (Schroeder et al., 2009).
  • Fluorescent Derivatives for Biological Studies :

    • Synthesis of fluorescent derivatives of quinoline, which could be used in biochemistry and medicine for studying various biological systems, indicating its utility in research and diagnostic applications (Gracheva et al., 1982).
  • Exploration of Quinazoline Derivatives :

    • Studies on the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines demonstrate the ongoing exploration of quinazoline derivatives for various applications, including potential therapeutic uses (Aleksanyan & Hambardzumyan, 2013).
  • Pharmacological Studies :

    • The synthesis of quinazoline derivatives for pharmacological screening, such as for antimicrobial, analgesic, and anti-inflammatory activities, indicates the compound's potential in developing new drugs (Dash et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one. This intermediate is then reacted with 4-fluorobenzyl chloride to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one. The final step involves the reaction of this intermediate with thiosemicarbazide to form the desired compound.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-aminobenzonitrile", "4-fluorobenzyl chloride", "thiosemicarbazide" ], "Reaction": [ "Step 1: Reaction of 4-methoxybenzaldehyde with 2-aminobenzonitrile in the presence of a base to form 3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 2: Reaction of 3-(4-methoxyphenyl)quinazolin-4(3H)-one with 4-fluorobenzyl chloride in the presence of a base to form N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one.", "Step 3: Reaction of N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)quinazolin-4(3H)-one with thiosemicarbazide in the presence of a base to form the desired compound N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] }

CAS RN

421593-22-8

Molecular Formula

C23H18FN3O3S

Molecular Weight

435.47

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C23H18FN3O3S/c1-30-18-9-7-17(8-10-18)27-22(29)19-11-4-15(12-20(19)26-23(27)31)21(28)25-13-14-2-5-16(24)6-3-14/h2-12H,13H2,1H3,(H,25,28)(H,26,31)

InChI Key

MYHUGNXGEZWOFW-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)NC2=S

solubility

not available

Origin of Product

United States

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